molecular formula C8H13N3O2 B2909223 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole CAS No. 1932574-68-9

2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B2909223
CAS No.: 1932574-68-9
M. Wt: 183.211
InChI Key: WDJBINOWWIXZQF-NKWVEPMBSA-N
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Description

2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a high-purity chemical reagent designed for pharmaceutical research and drug discovery applications. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and its role as a bioisosteric replacement for ester and amide functional groups . The 1,3,4-oxadiazole core is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a valuable template for developing new therapeutic agents . The specific stereochemistry of the (2R,4S)-4-methoxypyrrolidin-2-yl substituent may influence the compound's binding affinity and interaction with biological targets, offering a defined chiral center for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in synthesizing novel active molecules, or as a tool compound in biochemical screening against targets such as peptide deformylase, an enzyme that has emerged as a target for novel antibacterial agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJBINOWWIXZQF-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@H]2C[C@@H](CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole, a common approach involves the cyclization of relevant intermediates under specific reaction conditions. The synthesis typically starts with the preparation of a methoxypyrrolidine derivative, which is subsequently reacted with precursors leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrially, the production of this compound can leverage high-throughput methods, optimizing yields through controlled reaction conditions, such as temperature, pressure, and catalysts. The scalability of its synthesis is crucial for its widespread application in research and industry.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can participate in various chemical reactions, including:

  • Oxidation: : Undergoes oxidation to introduce additional functional groups or alter existing ones.

  • Reduction: : Can be reduced to form simpler compounds or intermediates.

  • Substitution: : Takes part in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia) are commonly employed in these reactions. Conditions such as solvent choice, temperature, and reaction time are meticulously optimized to drive the reactions efficiently.

Major Products Formed from These Reactions

The products formed from these reactions vary depending on the specific reaction pathways but can include oxidized derivatives, reduced fragments, or substituted analogs of the original compound.

Scientific Research Applications

2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole finds extensive use in various scientific disciplines:

  • Chemistry: : Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Utilized in biochemical assays and as a probe in studying molecular interactions and cellular pathways.

  • Medicine: : Explored for its therapeutic potential in treating neurological disorders and infections.

  • Industry: : Incorporated in the development of novel materials, including polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, often involving enzyme inhibition or receptor binding. By modulating these targets, it can influence biological pathways, leading to desired therapeutic or biochemical outcomes. Detailed mechanistic studies elucidate these interactions, helping to refine its applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycle Position 2 Substituent Position 5 Substituent Stereochemistry Key Features
2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (Target) 1,3,4-oxadiazole (2R,4S)-4-Methoxypyrrolidine Methyl (2R,4S) Enhanced solubility, chiral centers
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole 1,3,4-oxadiazole 2-(Cyclopropylmethoxy)phenyl Methyl N/A Aromatic substitution, antibacterial
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole 1,2,4-triazole (2S,4R)-4-Methoxypyrrolidine Methyl (2S,4R) Triazole core, agrochemical potential
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole 1,3,4-oxadiazole 4-Bromophenyl Methyl N/A Halogenated, high melting point (116–117°C)
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole 1,3,4-oxadiazole 4-Bromo-2-fluorophenyl Methyl N/A Dual halogenation, electronic effects

Biological Activity

The compound 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (CAS Number: 1932574-68-9) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is characterized by the presence of a pyrrolidine ring and an oxadiazole moiety. Its molecular formula is C8H13N3O2C_8H_{13}N_3O_2 with a molecular weight of 183.21 g/mol. The compound exhibits a purity level of 95% and is typically stored at -10°C .

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:

  • In vitro Studies : A study by Alam et al. demonstrated that certain oxadiazole derivatives exhibited significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Specific compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen, indicating strong anticancer potential .
CompoundCell LineIC50 (µM)Comparison
3aMCF-724.74Comparable to Tamoxifen (5.12)
3bHCT-1164.38Superior to Pemetrexed (6.75)

2. Antibacterial Activity

The antibacterial properties of oxadiazoles have also been extensively studied:

  • Testing Against Bacteria : Compounds derived from oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
CompoundBacterial StrainMIC (µg/mL)
5cE. coli7.9
5dS. aureus8.0

3. Antifungal Activity

Research indicates that oxadiazole compounds possess antifungal properties as well:

  • Activity Against Fungi : Some studies have reported that specific oxadiazole derivatives inhibited fungal growth at concentrations comparable to established antifungals .

The biological activity of oxadiazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes such as DNA synthesis and cell division:

  • Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells .

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

  • Case Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed promising results with IC50 values significantly lower than conventional treatments.
  • Case Study on Antibacterial Efficacy : In a comparative study, an oxadiazole derivative outperformed standard antibiotics against resistant bacterial strains.

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